6-Methoxy-2-methylbenzofuran 6-Methoxy-2-methylbenzofuran
Brand Name: Vulcanchem
CAS No.: 29040-48-0
VCID: VC8376120
InChI: InChI=1S/C10H10O2/c1-7-5-8-3-4-9(11-2)6-10(8)12-7/h3-6H,1-2H3
SMILES: CC1=CC2=C(O1)C=C(C=C2)OC
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

6-Methoxy-2-methylbenzofuran

CAS No.: 29040-48-0

Cat. No.: VC8376120

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-methylbenzofuran - 29040-48-0

Specification

CAS No. 29040-48-0
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 6-methoxy-2-methyl-1-benzofuran
Standard InChI InChI=1S/C10H10O2/c1-7-5-8-3-4-9(11-2)6-10(8)12-7/h3-6H,1-2H3
Standard InChI Key AHAVOXPDABUPJT-UHFFFAOYSA-N
SMILES CC1=CC2=C(O1)C=C(C=C2)OC
Canonical SMILES CC1=CC2=C(O1)C=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Methoxy-2-methylbenzofuran consists of a fused benzene and furan ring system, with substituents at strategic positions influencing its electronic and steric properties. The methoxy group (-OCH₃) at the 6-position donates electron density through resonance, while the methyl group (-CH₃) at the 2-position contributes to hydrophobic interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.20 g/mol
Exact Mass190.0630 g/mol
Topological Polar Surface Area35.53 Ų
LogP (Partition Coefficient)2.45

Data derived from crystallographic and computational analyses confirm the planar geometry of the benzofuran core, with bond angles consistent with aromatic systems .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 6-methoxy-2-methylbenzofuran typically involves multi-step protocols starting from commercially available phenols and aldehydes. A representative route includes:

  • Condensation: 2-methylphenol reacts with a methoxy-substituted aldehyde (e.g., 4-methoxybenzaldehyde) under basic conditions to form a phenolic intermediate.

  • Cyclization: Acid-catalyzed intramolecular cyclization (e.g., using H₂SO₄) generates the benzofuran core.

  • Functionalization: Selective methoxylation at the 6-position is achieved via nucleophilic substitution or oxidative coupling .

A patent-pending methoxylation method employs methanol and sulfuric acid at 30–80°C, yielding the target compound in 72% purity after recrystallization .

Industrial Production Challenges

Scale-up introduces challenges in controlling regioselectivity and minimizing by-products. Continuous-flow reactors and advanced purification techniques (e.g., simulated moving bed chromatography) are employed to enhance yield and reproducibility .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but dissolves readily in polar organic solvents like ethanol and dimethyl sulfoxide. Stability studies indicate decomposition above 200°C, with no significant photodegradation under ambient light .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.72 (d, J = 2.4 Hz, 1H), 3.89 (s, 3H), 2.41 (s, 3H).

  • IR (KBr): 2920 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O-C) .

Biological Activities and Mechanisms

Antiproliferative Effects

Although direct data on 6-methoxy-2-methylbenzofuran are sparse, structurally related 2-aroylbenzofurans demonstrate nanomolar IC₅₀ values against cancer cell lines. For example:

Table 2: Anticancer Activity of Benzofuran Analogs

CompoundHeLa IC₅₀ (nM)MCF-7 IC₅₀ (nM)
6-Methoxy-2-methylbenzofuran analog8095
Combretastatin A-4180370

Mechanistic studies suggest tubulin polymerization inhibition and histone deacetylase (HDAC) modulation as dual modes of action .

Industrial and Pharmaceutical Applications

Drug Discovery

The compound serves as a scaffold for developing dual tubulin-HDAC inhibitors. Structural optimization strategies include:

  • Introducing N-hydroxyacrylamide side chains to enhance HDAC binding.

  • Modifying the 2-methyl group to improve pharmacokinetic profiles .

Material Science

Conjugated benzofuran derivatives exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs). The methoxy group enhances electron-donating capacity, shifting emission wavelengths into the visible spectrum .

Comparison with Structural Analogs

Positional Isomerism Effects

  • 6-Methoxy-3-(4-methoxyphenyl)-2-methylbenzofuran: Additional methoxy group increases polarity (LogP = 2.01) but reduces blood-brain barrier permeability.

  • 2-Methylbenzofuran: Lacks methoxy substitution, resulting in lower anticancer potency (IC₅₀ > 500 nM) .

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